4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one
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Overview
Description
4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one is a complex organic compound with a unique structure that includes a thieno[3,2-f][1,4]thiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[3,2-f][1,4]thiazepine core, followed by the introduction of the 2,6-dichlorophenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one
- 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-ol
- 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-thiol
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS2/c15-11-2-1-3-12(16)10(11)8-17-5-7-20-14-9(13(17)18)4-6-19-14/h1-4,6H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZXXGQJCWOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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